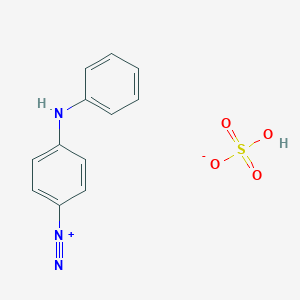

4-anilinobenzenediazonium;hydrogen sulfate

Description

Historical Context and Significance of Aryl Diazonium Salts in Organic Synthesis

The journey of aryl diazonium salts began in 1858 with the pioneering work of the German chemist Johann Peter Griess. chemicalbook.comcymitquimica.com While working with aromatic amines, Griess discovered that treating them with nitrous acid in the presence of a mineral acid at low temperatures resulted in the formation of a new class of compounds: the diazonium salts. chemicalbook.comcymitquimica.com This process, now famously known as the "diazotization reaction," was a pivotal moment in organic chemistry. chemicalbook.comcymitquimica.com

The significance of Griess's discovery was immediately apparent. The diazonium group proved to be an excellent leaving group (as dinitrogen gas), making these salts highly versatile intermediates for the synthesis of a wide array of aromatic compounds. researchgate.netresearchgate.net This reactivity opened up synthetic pathways that were previously inaccessible, allowing for the introduction of a variety of functional groups onto an aromatic ring. Key reactions involving aryl diazonium salts include:

Sandmeyer Reaction: The replacement of the diazonium group with a halide (Cl, Br) or a cyano group using a copper(I) salt catalyst.

Schiemann Reaction: The introduction of a fluorine atom by thermal decomposition of an aryldiazonium tetrafluoroborate (B81430) salt.

Gomberg-Bachmann Reaction: The synthesis of biaryls by treating a diazonium salt with an aromatic compound.

Azo Coupling: The reaction of a diazonium salt with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778), to form an azo compound. This reaction is the cornerstone of the synthetic dye industry. nih.govresearchgate.net

The development of these and other reactions cemented the role of aryl diazonium salts as indispensable tools in the synthetic organic chemist's arsenal.

Overview of the 4-Anilinobenzenediazonium (B90863) System as a Key Aryl Diazonium Precursor

Within the vast family of aryl diazonium salts, the 4-anilinobenzenediazonium system holds a position of particular industrial importance. The hydrogen sulfate (B86663) salt of this cation, 4-anilinobenzenediazonium;hydrogen sulfate, is widely known in the dye industry as Variamine Blue RT Salt . sigmaaldrich.comcymitquimica.com

This compound serves as a crucial diazo component in the synthesis of a variety of azo dyes. chemicalbook.com Its primary application lies in the dyeing and printing of cellulosic fibers like cotton and viscose, as well as silk. chemicalbook.com The presence of the anilino (–NHC₆H₅) group at the para position of the benzenediazonium (B1195382) ring significantly influences the properties of the resulting dyes, contributing to their color and fastness. The precursor to this diazonium salt is N-phenyl-p-phenylenediamine, also known as 4-aminodiphenylamine. wikipedia.orgnih.gov This amine is diazotized to produce the 4-anilinobenzenediazonium cation.

The utility of this compound as a key precursor stems from its ability to produce a range of blue and other colored dyes when coupled with various aromatic compounds. Its stability as a salt allows for its isolation and storage, making it a convenient and reliable reagent in industrial settings.

Electronic Structure and Reactivity Considerations of Aryl Diazonium Cations

The reactivity of aryl diazonium cations is intrinsically linked to their electronic structure. The diazonium group is a powerful electron-withdrawing group, both through inductive and resonance effects. This electron withdrawal deactivates the aromatic ring towards electrophilic substitution but makes the diazonium group an excellent leaving group in nucleophilic substitution reactions.

The positive charge in the aryldiazonium cation is delocalized across the two nitrogen atoms and, to some extent, into the aromatic ring. This delocalization can be represented by resonance structures:

[Ar–N≡N]⁺ ↔ [Ar–N⁺=N]

The presence of substituents on the aromatic ring can significantly modulate the stability and reactivity of the diazonium cation. Electron-donating groups, like the anilino group in the 4-anilinobenzenediazonium system, can stabilize the cation by donating electron density to the electron-deficient ring and diazonium group. Conversely, electron-withdrawing groups destabilize the cation, making it more reactive.

The effect of substituents on the reactivity of aromatic compounds is often quantified by the Hammett constant (σ) . mdpi.comias.ac.in This parameter provides a measure of the electron-donating or electron-withdrawing nature of a substituent. Electron-donating groups have negative Hammett constants, while electron-withdrawing groups have positive values. The electrophilicity of the diazonium cation, a key factor in azo coupling reactions, can be correlated with the Hammett constants of the substituents on the aryl ring. mdpi.comias.ac.in

The electronic structure of aryldiazonium salts can also be probed using spectroscopic techniques such as UV-Vis spectroscopy. researchgate.netrsc.org The absorption maxima (λmax) of these salts are influenced by the electronic transitions within the molecule, which are in turn affected by the substituents on the aromatic ring.

| Substituent (at para-position) | Hammett Constant (σp) | Effect on Cation Stability | Effect on Electrophilicity |

|---|---|---|---|

| -NO₂ | +0.78 | Decreased | Increased |

| -Cl | +0.23 | Slightly Decreased | Slightly Increased |

| -H | 0.00 | Reference | Reference |

| -OCH₃ | -0.27 | Increased | Decreased |

| -NHC₆H₅ (Anilino) | -0.66 | Significantly Increased | Significantly Decreased |

The anilino group, with its strongly negative Hammett constant, significantly stabilizes the 4-anilinobenzenediazonium cation through resonance. This stabilization, however, also reduces its electrophilicity compared to the unsubstituted benzenediazonium cation. This nuanced reactivity profile is a key factor in its successful application in specific dye synthesis processes.

Properties

IUPAC Name |

4-anilinobenzenediazonium;hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N3.H2O4S/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10;1-5(2,3)4/h1-9,14H;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRQRWPEQSPSDG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063490 | |

| Record name | Benzenediazonium, 4-(phenylamino)-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4477-28-5 | |

| Record name | Benzenediazonium, 4-(phenylamino)-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4477-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenediazonium, 4-(phenylamino)-, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004477285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 4-(phenylamino)-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenediazonium, 4-(phenylamino)-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-anilinobenzenediazonium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Anilinobenzenediazonium;hydrogen Sulfate and Its Advanced Derivatives

Diazotization of Precursor Amines

The foundational step in producing 4-anilinobenzenediazonium (B90863);hydrogen sulfate (B86663) is the diazotization of its precursor, 4-aminodiphenylamine. This reaction involves the conversion of the primary aromatic amine into a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid. chemicalbook.com

Optimization of Reaction Conditions for 4-Anilinobenzenediazonium;hydrogen sulfate Formation

The formation of this compound is achieved by reacting 4-aminodiphenylamine with sodium nitrite in the presence of sulfuric acid. nih.govkaimosi.com The use of sulfuric acid is crucial as it provides the acidic medium necessary for the generation of the diazotizing agent, nitrous acid, and also serves as the source of the hydrogen sulfate counter-ion. nih.gov The general reaction is as follows:

C₁₂H₁₂N₂ + NaNO₂ + 2H₂SO₄ → [C₁₂H₁₁N₂]⁺HSO₄⁻ + NaHSO₄ + 2H₂O

The optimization of reaction conditions is critical to maximize the yield and purity of the resulting diazonium salt. Key parameters that are typically optimized include temperature, the concentration of sulfuric acid, and the molar ratio of the reactants. While specific research on the optimization of this compound formation is not extensively detailed in publicly available literature, general principles of diazotization suggest that low temperatures are paramount to prevent the decomposition of the diazonium salt. chemicalbook.com

A hypothetical optimization study for this reaction might explore the parameters outlined in the following table:

| Experiment ID | Temperature (°C) | H₂SO₄ Concentration (M) | Molar Ratio (Amine:NaNO₂) | Yield (%) |

| 1 | 0-5 | 2 | 1:1 | 92 |

| 2 | 0-5 | 4 | 1:1 | 95 |

| 3 | 10-15 | 2 | 1:1 | 85 |

| 4 | 0-5 | 2 | 1:1.2 | 94 |

This table is illustrative and based on general principles of diazotization reactions.

Strategies for Enhancing Salt Stability During Preparation

Aryl diazonium salts are notoriously unstable and can be explosive in their pure, dry state. Their stability in solution is influenced by several factors, including temperature, the nature of the counter-ion, and the electronic properties of the substituents on the aromatic ring. For this compound, several strategies can be employed to enhance its stability during preparation and handling:

Low-Temperature Maintenance: Diazotization reactions are almost universally carried out at low temperatures, typically between 0 and 5°C, to minimize the decomposition of the diazonium salt. chemicalbook.com

Choice of Counter-ion: The hydrogen sulfate (HSO₄⁻) counter-ion contributes to the relative stability of the salt compared to halides like chloride, which can act as nucleophiles and promote decomposition. researchgate.net

Acidic Medium: Maintaining a strongly acidic environment is crucial. The acidic conditions suppress the formation of the more unstable diazoate species and minimize coupling side reactions. researchgate.net

In Situ Use: In many industrial applications, the diazonium salt solution is prepared and used immediately in the subsequent reaction step without isolation to avoid the hazards associated with the solid salt.

Condensation and Polymerization Reactions

This compound serves as a monomer in condensation polymerization reactions, most notably with formaldehyde (B43269), to produce high-molecular-weight compounds known as diazoresins. These resins are of significant technical importance, particularly in the manufacturing of printing plates. researchgate.net

Synthesis of 4-Anilinobenzenediazonium-Formaldehyde Condensates (Diazoresins)

The synthesis of diazoresins involves the acid-catalyzed condensation of this compound with an active carbonyl compound, typically formaldehyde. researchgate.net This reaction results in a polymer chain where the diazonium salt units are linked by methylene (B1212753) bridges derived from formaldehyde. The general structure of the resulting polymer is a polymethylene-p-diazodiphenylamino sulfate.

The condensation is carried out in a strong acid medium, such as sulfuric or phosphoric acid, which acts as a catalyst for the reaction. researchgate.net The diazonium salt is condensed with formaldehyde (or its polymer, paraformaldehyde) to yield a resinous product that is soluble in water. researchgate.net The properties of the resulting diazoresin can be influenced by the reaction conditions, including the molar ratio of the reactants and the duration of the reaction.

Catalytic Approaches in Condensation Polymerization

The condensation of 4-anilinobenzenediazonium salts with formaldehyde is typically catalyzed by strong acids. The acidic medium serves to protonate the formaldehyde, generating a highly electrophilic species that can then attack the electron-rich aromatic ring of the diazonium salt. Quantum mechanical modeling of this reaction suggests that the electrophilic attack is favored at the ortho- and para-positions of the non-diazo-containing ring of the 4-anilinobenzenediazonium cation. researchgate.net

While strong mineral acids like sulfuric and phosphoric acid are the conventional catalysts, the use of solid acid catalysts could offer advantages in terms of catalyst separation and reuse, though specific examples for this particular diazoresin synthesis are not widely reported.

Control over Polymer Architecture and Molecular Weight

The control of polymer architecture and molecular weight is a critical aspect of polymer synthesis, as these characteristics dictate the material's final properties. In the context of 4-anilinobenzenediazonium-formaldehyde condensates, several factors can influence the polymer structure:

Monomer to Formaldehyde Ratio: The stoichiometry of the diazonium salt to formaldehyde is a key determinant of the average molecular weight of the resulting polymer. An excess of formaldehyde can lead to higher molecular weight products. researchgate.net

Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can lead to more extensive cross-linking and higher molecular weight, but also risk decomposition of the diazonium groups.

Acid Catalyst Concentration: The concentration of the acid catalyst can influence the rate of polymerization and potentially the degree of branching in the polymer chain.

While specific methodologies for precise control over the architecture and molecular weight of these particular diazoresins are not extensively documented in academic literature, general principles of step-growth polymerization suggest that techniques such as controlling the monomer ratio and reaction time are the primary means of influencing the final polymer characteristics.

Advanced Reaction Mechanisms and Transformations of 4 Anilinobenzenediazonium;hydrogen Sulfate

Radical Intermediate Generation and Reactivity

The generation of radical intermediates from 4-anilinobenzenediazonium (B90863) hydrogen sulfate (B86663) is a key transformation that opens up numerous avenues for chemical synthesis. These highly reactive species can be formed through several methods, including thermal, photochemical, and electrochemical inducement.

Thermal and Photochemical Radical Pathways

Arenediazonium salts are known to undergo homolytic cleavage upon thermal or photochemical stimulation to generate aryl radicals. In the case of 4-anilinobenzenediazonium hydrogen sulfate, the application of heat or light can induce the loss of dinitrogen gas (N₂), a thermodynamically favorable process, to yield a 4-anilinobenzene radical.

The general mechanism for this radical formation is as follows:

Thermal Decomposition: [Ar-N₂]⁺HSO₄⁻ → Ar• + N₂ + H⁺ + SO₄²⁻

Photochemical Decomposition: [Ar-N₂]⁺HSO₄⁻ + hν → Ar• + N₂ + H⁺ + SO₄²⁻

While specific studies detailing the precise conditions and efficiencies for the thermal and photochemical radical generation from 4-anilinobenzenediazonium hydrogen sulfate are not extensively documented in readily available literature, the principles of diazonium salt chemistry suggest that these methods are viable. The resulting 4-anilinobenzene radical is a highly reactive intermediate capable of participating in various subsequent reactions, such as hydrogen atom abstraction or addition to unsaturated systems.

Electrochemical Inducement of Radical Reactions

Electrochemical methods offer a powerful and controlled approach to generating radical species from diazonium salts. By applying a specific potential, the 4-anilinobenzenediazonium cation can be reduced to form the corresponding aryl radical. This method allows for precise control over the reaction initiation and rate.

The electrochemical reduction typically proceeds via a single-electron transfer mechanism:

[Ar-N₂]⁺ + e⁻ → Ar-N₂• → Ar• + N₂

The generated 4-anilinobenzene radical can then react with other species in the reaction mixture. Electrochemical approaches have been successfully employed for various aryldiazonium salts in transformations like aza-Wacker cyclizations, highlighting the potential for electrochemically induced radical reactions of 4-anilinobenzenediazonium hydrogen sulfate. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

4-Anilinobenzenediazonium hydrogen sulfate is an excellent coupling partner in a variety of transition metal-catalyzed cross-coupling reactions. The high reactivity of the diazonium group allows for milder reaction conditions compared to traditional aryl halides.

Suzuki-Miyaura Coupling with Aryl Diazonium Precursors

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl compounds. While traditionally employing aryl halides, aryldiazonium salts have emerged as highly effective coupling partners. In this context, 4-anilinobenzenediazonium hydrogen sulfate can react with an arylboronic acid in the presence of a palladium catalyst to form a substituted biaryl.

A general representation of the Suzuki-Miyaura coupling involving an aryldiazonium salt is shown below:

Ar-N₂⁺ + Ar'B(OH)₂ --(Pd catalyst, Base)--> Ar-Ar' + N₂

Research on related aryldiazonium salts demonstrates that these reactions can proceed under mild conditions, often at room temperature and without the need for strong bases, which is a significant advantage over many Suzuki-Miyaura couplings with aryl halides.

Illustrative Reaction Conditions for Suzuki-Miyaura Coupling of Aryldiazonium Salts:

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | K₂CO₃ | Methanol | Room Temp | High |

| Pd₂(dba)₃ / P(t-Bu)₃ | NaOAc | Dioxane | 50 | Good to Excellent |

| Pd/C | None | Ethanol | Room Temp | High |

This table represents typical conditions for Suzuki-Miyaura reactions with aryldiazonium salts and is for illustrative purposes. Specific yields for 4-anilinobenzenediazonium hydrogen sulfate would require dedicated experimental investigation.

Palladium-Catalyzed C-H Arylation using Diazonium Salts

Direct C-H arylation is a powerful and atom-economical method for the formation of carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. Aryldiazonium salts, including 4-anilinobenzenediazonium hydrogen sulfate, can serve as the arylating agent in palladium-catalyzed C-H functionalization of arenes. nih.gov

The reaction involves the activation of a C-H bond of an arene by a palladium catalyst, followed by coupling with the aryldiazonium salt. This approach allows for the synthesis of complex biaryl structures directly from simple aromatic precursors. For instance, the ortho-arylation of anilides can be achieved through a twofold C-H functionalization process using a palladium catalyst. nih.gov

Table of Palladium-Catalyzed C-H Arylation Conditions:

| Palladium Catalyst | Additive | Solvent | Temperature (°C) |

| Pd(OAc)₂ | DMSO | TFA | 90 |

| Pd(TFA)₂ | Acetic Acid | Dichloroethane | 100 |

This table illustrates general conditions for palladium-catalyzed C-H arylation reactions and is not specific to 4-anilinobenzenediazonium hydrogen sulfate.

Broader Applications in Carbon-Carbon Bond Formation

The utility of 4-anilinobenzenediazonium hydrogen sulfate extends beyond Suzuki-Miyaura and C-H arylation reactions. As a source of the 4-anilinobenzene moiety, it can be employed in a range of other carbon-carbon bond-forming reactions.

One notable example is the Heck reaction , where the aryldiazonium salt can react with an alkene in the presence of a palladium catalyst to form a substituted alkene. Another important transformation is the Meerwein arylation , which involves the copper-catalyzed addition of the aryl group from the diazonium salt to an electron-deficient alkene.

These reactions underscore the versatility of 4-anilinobenzenediazonium hydrogen sulfate as a building block in organic synthesis, providing access to a wide array of complex molecular architectures.

Carbon-Heteroatom Bond Forming Methods

The conversion of the diazonium group into various other functional groups containing carbon-heteroatom bonds is a cornerstone of diazonium chemistry. Sandmeyer-type reactions, in particular, offer a powerful and versatile toolkit for such transformations.

Sandmeyer-Type Functionalizations

While the classic Sandmeyer reaction introduces halides or cyano groups, its scope has been significantly expanded to include the installation of boron, tin, phosphorus, and trifluoromethyl moieties. These transformations typically proceed via a radical mechanism initiated by a single-electron transfer from a copper(I) catalyst.

Borylation, Stannylation, Phosphorylation, and Trifluoromethylation:

The introduction of boryl groups via a Sandmeyer-type reaction provides access to valuable boronic acids and their esters, which are key building blocks in Suzuki cross-coupling reactions. Similarly, stannylation furnishes organotin compounds utilized in Stille couplings. Phosphorylation introduces phosphorus-containing functionalities, important in ligand synthesis and medicinal chemistry. Trifluoromethylation is of particular interest due to the profound effect of the -CF₃ group on the biological and material properties of organic molecules.

Detailed research on the direct application of these modern Sandmeyer-type functionalizations to 4-anilinobenzenediazonium;hydrogen sulfate is not extensively documented in publicly available literature. However, the general mechanisms and conditions for these reactions with other aryldiazonium salts provide a strong basis for their expected reactivity.

| Functionalization | Reagents | Catalyst | General Product |

| Borylation | Bis(pinacolato)diboron (B₂pin₂) | Copper salts | 4-Anilinophenylboronic acid pinacol (B44631) ester |

| Stannylation | Hexamethylditin (Me₃Sn)₂ | Copper salts | 4-Anilino-1-(trimethylstannyl)benzene |

| Phosphorylation | Diethyl phosphite | Copper salts | Diethyl (4-anilinophenyl)phosphonate |

| Trifluoromethylation | CF₃-source (e.g., TMSCF₃, Langlois' reagent) | Copper salts | 4-Anilino-1-(trifluoromethyl)benzene |

Other Key Organic Transformations

Beyond Sandmeyer-type reactions, this compound is a precursor for other significant organic transformations, including carbon-carbon bond formation and intramolecular cyclizations.

Meerwein Arylation and Related Addition Reactions

The Meerwein arylation involves the copper-catalyzed addition of an aryldiazonium salt to an electron-deficient alkene. wikipedia.org This reaction proceeds through the formation of an aryl radical, which then adds across the double bond. The resulting radical intermediate can then undergo various termination steps. This method allows for the formation of a new carbon-carbon bond and the introduction of the 4-anilinophenyl group onto an aliphatic chain.

The general scheme for the Meerwein arylation of an activated alkene with this compound is as follows:

Reaction Scheme: 4-(phenylamino)benzenediazonium⁺ + H₂C=CH-EWG → 4-(phenylamino)phenyl-CH₂-CH(X)-EWG + N₂ + H⁺ (where EWG is an electron-withdrawing group and X is a halide or other counter-ion)

The substrate scope for the alkene component is typically broad, including α,β-unsaturated esters, nitriles, and ketones.

Intramolecular Cyclization Reactions (e.g., Pschorr Cyclization)

The Pschorr cyclization is a powerful method for the synthesis of carbazoles and other fused aromatic systems. organic-chemistry.org This intramolecular radical cyclization involves the diazotization of a 2-aminobiphenyl (B1664054) derivative, followed by a copper-catalyzed ring closure with the loss of dinitrogen. In the context of this compound, a Pschorr-type cyclization can be envisioned if the aniline (B41778) nitrogen is part of a suitable precursor that brings the two phenyl rings into proximity.

Specifically, the diazotization of N-(2-aminophenyl)aniline would generate the corresponding diazonium salt, which could then undergo an intramolecular cyclization to form carbazole. While the starting material is different from 4-aminodiphenylamine, this reaction highlights a key transformation of related structures. The synthesis of carbazoles is of significant interest due to their presence in natural products and their applications in materials science.

Metal-Free Arylation Strategies

Recent advancements in organic synthesis have focused on the development of metal-free reaction pathways to avoid the cost and potential toxicity of transition metal catalysts. For diazonium salts, several metal-free arylation strategies have emerged. These methods often rely on photoredox catalysis or the use of organic bases to initiate the formation of the aryl radical.

For instance, visible-light-induced photoredox catalysis can be used to generate the 4-anilinophenyl radical from this compound. rsc.org This radical can then be trapped by various nucleophiles or participate in addition reactions, offering a green alternative to traditional metal-catalyzed processes. Another approach involves the use of a strong organic base to induce the dediazoniation and subsequent radical formation. These metal-free methods are highly attractive for their milder reaction conditions and reduced environmental impact.

Computational and Theoretical Studies in 4 Anilinobenzenediazonium Chemistry

Quantum Chemical Calculations on Reaction Pathways and Energetics

Quantum chemical calculations are instrumental in elucidating the mechanisms, transition states, and energy landscapes of chemical reactions. For aryldiazonium salts, these studies often focus on the fundamental processes of dediazoniation (the loss of N₂) and coupling reactions.

Dediazoniation: The thermal and photochemical decomposition of aryldiazonium salts is a key reaction pathway. Theoretical studies on the dediazoniation of benzenediazonium (B1195382) ions suggest that the process can proceed through different mechanisms depending on the solvent and substituents. In aqueous solution, a borderline SN1 and SN2 pathway is often considered. researchgate.net Computational models can calculate the potential energy surfaces for these reactions, identifying the transition states and activation barriers. For 4-anilinobenzenediazonium (B90863), the electron-donating nature of the anilino group is expected to influence the stability of the cation and the energetics of N₂ departure.

Inner-Sphere Reorganization Energy: Ab initio calculations have been used to determine the inner-sphere reorganization energies for the single-electron transfer reaction in a series of substituted arenediazonium cations. nih.gov This energy is associated with the geometric changes that occur upon reduction of the diazonium cation to the corresponding diazenyl radical. A study using B3LYP/6-31G calculations predicted the inner-sphere reorganization energy for the p-NH₂ substituted species to be 55.1 kcal·mol⁻¹. nih.gov This value is at the higher end of the studied series, which ranged from 42.8 kcal·mol⁻¹ for the p-NO₂ substituted species. nih.gov This suggests a significant geometric rearrangement upon reduction, which has implications for the kinetics of electron transfer reactions involving the 4-anilinobenzenediazonium cation.

Table 1: Calculated Geometrical Parameters for p-Aminobenzenediazonium Cation and Diazenyl Radical Data extrapolated from studies on analogous compounds.

| Species | Method | C-N Bond Length (Å) | N-N Bond Length (Å) | C-N-N Bond Angle (°) |

|---|---|---|---|---|

| p-NH₂C₆H₄N₂⁺ | B3LYP/6-31G | Value not reported | Value not reported | ~180 |

Note: While specific bond lengths for the p-NH₂ derivative were not detailed in the cited study, the general trend observed was a near-linear C-N-N bond angle of 180° for the cation and a bent angle of approximately 120° for the radical, indicating a substantial change in geometry upon reduction. nih.gov

Modeling of Electronic Structure and Reactivity Descriptors

The electronic structure of an aryldiazonium salt is key to its reactivity. Computational methods such as Density Functional Theory (DFT) are widely used to calculate various molecular properties and reactivity descriptors.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. For an electrophile like a diazonium salt, the LUMO is of particular importance as it will interact with the HOMO of a nucleophile. The energy of the LUMO can be correlated with the electrophilicity of the diazonium ion. The electron-donating anilino group in 4-anilinobenzenediazonium is expected to raise the energy of the LUMO compared to the unsubstituted benzenediazonium ion, thereby slightly decreasing its electrophilicity.

Charge Distribution and Electrostatic Potential: Calculations of the charge distribution, often using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveal the partial charges on each atom. In aryldiazonium salts, a significant positive charge is localized on the two nitrogen atoms of the diazonium group, as well as on the ipso-carbon of the aromatic ring. This positive charge distribution is what makes the diazonium ion a potent electrophile. The anilino substituent, being an electron-donating group, would be expected to delocalize some of this positive charge into the aromatic ring through resonance, which can slightly modulate its reactivity.

Reactivity Descriptors: DFT provides a framework for calculating a range of reactivity descriptors.

Chemical Potential (μ): Related to the negative of the electronegativity.

Global Hardness (η): A measure of the resistance to charge transfer.

Global Electrophilicity Index (ω): Quantifies the electrophilic power of a molecule.

These descriptors can be calculated from the HOMO and LUMO energies and provide a quantitative measure of the reactivity of 4-anilinobenzenediazonium. It is expected that the anilino group would lead to a slightly lower global electrophilicity index compared to benzenediazonium or nitro-substituted analogs.

Table 2: Predicted Trends in Electronic Properties and Reactivity Descriptors Based on established principles of substituent effects in aryldiazonium salts.

| Compound | Substituent Effect | HOMO Energy | LUMO Energy | HOMO-LUMO Gap | Global Electrophilicity (ω) |

|---|---|---|---|---|---|

| 4-Nitrobenzenediazonium | Electron-withdrawing | Lowered | Lowered | Decreased | Increased |

| Benzenediazonium | Neutral | Reference | Reference | Reference | Reference |

Prediction of Novel Transformations and Derivative Properties

While the primary reactions of diazonium salts are well-established, computational chemistry opens the door to predicting novel transformations and the properties of yet-to-be-synthesized derivatives.

Exploring Reaction Landscapes: By mapping the potential energy surface, computational methods can uncover previously unknown reaction pathways or intermediates. For instance, theoretical studies could explore the feasibility of intramolecular cyclization reactions of 4-anilinobenzenediazonium or its derivatives under specific conditions. Such calculations could guide experimental efforts towards discovering new synthetic methodologies.

Designing Derivatives with Tailored Properties: Computational modeling can be used to predict the properties of derivatives of 4-anilinobenzenediazonium. For example, by computationally screening a library of potential coupling partners, it is possible to predict the absorption spectra of the resulting azo dyes. This in-silico design approach can accelerate the discovery of new dyes with specific desired colors and properties. Furthermore, the electronic properties of polymers derived from the electrochemical reduction of 4-anilinobenzenediazonium could be modeled to predict their conductivity, band gap, and potential applications in electronic devices.

Catalyst Design: Theoretical calculations can aid in the design of catalysts for reactions involving diazonium salts. For example, in metal-catalyzed cross-coupling reactions where the diazonium salt acts as an aryl source, DFT can be used to model the catalytic cycle, including oxidative addition and reductive elimination steps. By understanding the mechanism and energetics, more efficient and selective catalysts can be developed.

Applications in Materials Science and Functional Materials Development

Fabrication of Functionalized Surfaces and Nanoparticles

The functionalization of surfaces and the synthesis of modified nanoparticles are critical for the development of advanced materials with tailored properties. While the broader class of aryldiazonium salts is widely used for direct surface grafting to create functional organic layers on various substrates, a notable application of 4-anilinobenzenediazonium (B90863);hydrogen sulfate (B86663) involves its use in a pre-polymerized form.

Specifically, 4-diazodiphenylamine sulfate is a key reactant in the synthesis of diazonium resins (diazoresins). These resins are typically produced through a condensation reaction with paraformaldehyde. The resulting cationic polymer can then be used to build multilayer polymeric films through techniques like the layer-by-layer (LbL) assembly method. In this process, the cationic diazoresin is alternately deposited with an anionic polymer, such as chondroitin (B13769445) sulfate or heparin, to form ultrathin, electrostatically-bound layers. mdpi.comnih.gov

These multilayer films serve as functional coatings for various substrates. A significant advantage of using a diazoresin is the ability to photocrosslink the layers. Upon exposure to UV radiation (around 350 nm), the diazonium groups within the resin release nitrogen gas, generating phenyl cations. These reactive species can then form covalent C-O or C-S bonds with the functional groups (e.g., sulfate or carboxyl groups) of the adjacent anionic polymer layers. nih.gov This photocrosslinking process significantly enhances the stability and durability of the multilayer film. Such functionalized surfaces are being explored for biomedical applications, including the controlled immobilization of bioactive molecules like bone morphogenetic proteins (BMPs) to influence cellular responses for tissue engineering. mdpi.comnih.gov

While the direct functionalization of nanoparticles with monomeric 4-anilinobenzenediazonium;hydrogen sulfate is not extensively detailed in available research, the diazonium resin derived from it has been used in conjunction with nanoparticles. For instance, diazonium resins have been used to create matrices for the immobilization of superparamagnetic iron oxide nanoparticles (SPIONs). researchgate.net

Utilization in Photosensitive Materials and Photopatterning

The inherent photosensitivity of the diazonium group makes this compound a valuable component in light-sensitive materials. Its ability to decompose upon exposure to UV light to initiate chemical reactions is the basis for its use in photopatterning and image reproduction technologies.

4-Diazodiphenylamine sulfate can act as a photoinitiator for free-radical polymerization. Research has demonstrated its use in a photosensitized system to initiate the polymerization of monomers like acrylamide (B121943) in aqueous solutions. researchgate.net In this mechanism, a dye sensitizer (B1316253), such as methylene (B1212753) blue, absorbs light and enters an excited state. This excited sensitizer can then interact with an activator (or co-initiator), like 1,4-diazabicyclo[2.2.2]octane (DABCO) or sodium p-toluenesulfinate.

The process is believed to involve an electron transfer from the unprotonated activator to the excited dye, which then transfers an electron to the diazonium salt. This reduction of the 4-diazodiphenylamine cation leads to the cleavage of the C-N bond, releasing nitrogen gas and generating a highly reactive aryl radical. This aryl radical then initiates the polymerization of the acrylamide monomer, starting the chain reaction that forms the polymer. researchgate.net The efficiency of this initiation process is influenced by factors such as the concentration of the diazonium salt and the activator, as well as the pH of the solution. researchgate.net

Table 1: Components in a Photosensitized Polymerization System Using 4-Diazodiphenylamine sulfate

| Component | Role | Example |

| Photoinitiator | Generates initiating radical upon light absorption | 4-Diazodiphenylamine sulfate |

| Sensitizer | Absorbs light and transfers energy | Methylene Blue |

| Activator | Electron donor to the excited sensitizer | 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| Monomer | Polymerizable molecule | Acrylamide |

One of the most well-established applications of this compound (often referred to by its trivial names, Variamine Blue RT Salt or Azoic Diazo Component 22) is in diazotype printing, also known as the diazo or whiteprint process. 182.160.97archive.org This photographic process was widely used for the reproduction of technical drawings and documents before the advent of modern xerography.

The process relies on a photosensitive paper coated with a mixture containing the diazonium salt and a coupler component (e.g., a naphthol derivative). In areas not exposed to UV light, the diazonium salt remains intact. During the development step, which typically involves exposure to an alkaline environment (e.g., ammonia (B1221849) vapor), the diazonium salt undergoes an azo coupling reaction with the coupler. This reaction forms a stable and intensely colored azo dye, creating the dark lines of the reproduced image. 182.160.97

Conversely, in the areas of the paper that are exposed to UV light (passing through the transparent parts of the original document), the 4-anilinobenzenediazonium salt undergoes photolysis. The diazonium group is destroyed, and the resulting compound is no longer capable of participating in the azo coupling reaction. google.com Consequently, no dye is formed in these areas, leaving the background white. The compound's specific coupling characteristics, which occur optimally in a pH range of 7-8, are a key factor in its utility for these applications. 182.160.97 It has also been listed as a component in photosensitive microcapsule imaging systems and other radiation-sensitive devices. google.comgoogle.com

Integration into Advanced Polymer and Resin Systems

Beyond its role as a photoinitiator, this compound is integrated into the very structure of advanced polymer and resin systems to impart specific functionalities. As mentioned previously, its most significant application in this area is the synthesis of diazonium resins.

The reaction of 4-diazodiphenylamine sulfate with formaldehyde (B43269) or paraformaldehyde creates a polymeric structure where the diazonium functional groups are part of the polymer backbone or appended to it. mdpi.comgoogle.com This "diazoresin" is a water-soluble, cationic polymer that retains the photosensitive and reactive properties of the original diazonium salt.

These resins are key components in the fabrication of functional multilayer films, as detailed in section 5.1. The integration of the diazonium functionality into a polymer matrix allows for the creation of robust, cross-linkable coatings. mdpi.comnih.gov These resin systems have been used to create functional surfaces on materials like glass and silicon dioxide, which can then be used for the immobilization of proteins and other biomolecules. mdpi.com The ability to form covalent bonds under UV irradiation makes these resins valuable for creating stable, patterned surfaces for applications in biotechnology and sensor development. nih.gov Furthermore, condensates of 4-diazodiphenylamine with formaldehyde have been noted for their use as diazo polymers in photosensitive materials. google.com

Green Chemistry Principles in 4 Anilinobenzenediazonium Synthesis and Reactions

Development of Sustainable Synthetic Routes

The pursuit of sustainable synthetic routes for 4-anilinobenzenediazonium (B90863) hydrogen sulfate (B86663) focuses on replacing hazardous reagents, employing catalytic methods, and utilizing safer solvent systems.

One promising approach is the use of solid acid catalysts in place of corrosive mineral acids like sulfuric or hydrochloric acid. nih.gov Solid acids, such as silica-supported sulfuric acid or functionalized resins, offer several advantages including ease of separation from the reaction mixture, reusability, and often milder reaction conditions. worktribe.comorganic-chemistry.org This approach not only simplifies the work-up procedure but also minimizes the generation of acidic aqueous waste.

Ionic liquids (ILs) have also emerged as green alternatives to conventional organic solvents for diazotization reactions. rsc.orgmdpi.com Their low vapor pressure, high thermal stability, and tunable solvency make them attractive reaction media. rsc.orgmdpi.com In the synthesis of diazonium salts, imidazolium-based ionic liquids can act as both the solvent and a promoter for the reaction, potentially leading to higher yields and selectivity. rsc.org

Flow chemistry represents a significant advancement in the safe and efficient synthesis of diazonium salts, which are known to be unstable and potentially explosive in their isolated state. worktribe.comnih.govresearchgate.net Continuous flow reactors allow for the in situ generation and immediate consumption of the diazonium salt, minimizing the accumulation of this hazardous intermediate. worktribe.comnih.govresearchgate.net This technique offers precise control over reaction parameters such as temperature and mixing, leading to improved yields and safety profiles. nih.gov A concise and high-yielding flow synthesis of various aryldiazonium tetrafluoroborates has been reported, achieving yields of 64-100%. arkat-usa.org

| Method | Catalyst/Medium | Key Advantages | Typical Yields | Reference |

|---|---|---|---|---|

| Traditional Batch | H₂SO₄/HCl | Well-established | Variable | wikipedia.org |

| Solid Acid Catalysis | Silica Sulfuric Acid | Reusable catalyst, reduced acid waste | Good to excellent | organic-chemistry.org |

| Ionic Liquids | Imidazolium-based ILs | Low volatility, potential for reuse | Often improved | rsc.orgmdpi.com |

| Flow Chemistry | Continuous Reactor | Enhanced safety, high efficiency and purity | 64-100% | arkat-usa.org |

Strategies for Waste Reduction and Byproduct Minimization

Waste reduction in the synthesis of 4-anilinobenzenediazonium hydrogen sulfate is intrinsically linked to the development of sustainable synthetic routes. The adoption of the green chemistry principles of atom economy and waste prevention is paramount.

A key strategy is the move from stoichiometric reagents to catalytic systems . As mentioned, the use of recyclable solid acid catalysts significantly reduces waste. nih.gov Another innovative approach involves the recycling of waste gas streams. For instance, nitrogen dioxide (NO₂), a common byproduct in industrial nitrations, can be captured and utilized as a nitrosating agent for diazotization reactions. acs.org This "waste to value" approach can lead to competitive or even better yields compared to traditional methods and circumvents certain side reactions. acs.org

Minimizing the use of auxiliary substances, such as solvents and separation agents, is another critical aspect. researchgate.net Where possible, conducting reactions in greener solvents like water or solvent-free conditions can drastically reduce the environmental impact. researchgate.net For industrial applications, implementing a waste management hierarchy that prioritizes prevention, followed by reuse, recycling, and recovery, is essential for sustainable production. researchgate.net In the context of dye manufacturing, which often utilizes diazonium salts, strategies for the remediation of textile dyes from wastewater, such as adsorption and membrane filtration, are crucial for minimizing the environmental footprint. mdpi.comnih.gov

| Strategy | Description | Potential Impact | Reference |

|---|---|---|---|

| Catalyst Recycling | Use of heterogeneous or recyclable homogeneous catalysts. | Reduced catalyst waste and cost. | nih.gov |

| Waste Stream Valorization | Utilization of industrial byproducts (e.g., NO₂) as reagents. | Conversion of waste into a valuable resource. | acs.org |

| Solvent Substitution | Replacement of volatile organic solvents with greener alternatives (e.g., water, ionic liquids). | Reduced VOC emissions and solvent-related waste. | rsc.org |

| Process Intensification | Use of flow chemistry to improve efficiency and reduce byproduct formation. | Higher yields and purities, leading to less waste. | nih.gov |

Exploration of Energy-Efficient Processes (e.g., Photoredox Catalysis)

Visible-light photoredox catalysis has emerged as a powerful and energy-efficient tool for organic synthesis, offering mild reaction conditions that often operate at ambient temperature. rsc.orgacs.org This methodology is particularly relevant for the reactions of aryldiazonium salts, including, in principle, 4-anilinobenzenediazonium hydrogen sulfate. The process typically involves a photocatalyst, such as a ruthenium or iridium complex, or an organic dye like eosin (B541160) Y, which absorbs visible light to initiate a single-electron transfer (SET) process with the diazonium salt. nih.govresearchgate.net This generates a highly reactive aryl radical that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. acs.orgnih.gov

The energy efficiency of photoredox catalysis stems from its use of low-energy visible light as the energy source, often from household light bulbs or even sunlight, as opposed to the high temperatures required for many traditional cross-coupling reactions. researchgate.netsemanticscholar.org This approach avoids the energy costs and associated environmental impact of heating reactions. Furthermore, photoredox catalysis often proceeds with high atom economy and can tolerate a wide range of functional groups, reducing the need for protecting groups and minimizing synthetic steps. nih.gov

For instance, the photoredox-catalyzed arylation of alkenes with aryldiazonium salts can be achieved with low catalyst loadings (e.g., 1 mol%) and provides high yields of the desired products. nih.gov The use of inexpensive and less toxic organic dyes as photocatalysts further enhances the green credentials of this methodology. researchgate.netnih.gov

| Reaction Type | Photocatalyst | Catalyst Loading (mol%) | Light Source | Typical Yield | Reference |

|---|---|---|---|---|---|

| Arylation of Alkenes | [Ru(bpy)₃]²⁺ | 1 | 455 nm LED | 66-94% | nih.gov |

| Arylation of Terminal Alkynes | Ru(bpy)₃₂ | 0.5 | Sunlight/Blue LED | up to 80% | researchgate.netsemanticscholar.org |

| C-2 Arylation of Quinoline N-oxides | Eosin Y | 1 | Green Light | Moderate to good | researchgate.net |

| Intermolecular Amino-Arylation of Alkenes | [Ru(bpy)₃]Cl₂ | 0.5 | Visible Light | up to 88% | bris.ac.uk |

Advanced Characterization Methodologies in Research

Spectroscopic Analysis of Reaction Intermediates and Products

Spectroscopic techniques are fundamental in tracking the conversion of 4-anilinobenzenediazonium (B90863) salts into various products. In-situ methods are particularly valuable for capturing the fleeting existence of reaction intermediates.

The formation of the diazonium salt from its precursor, 4-aminodiphenylamine, can be monitored using Fourier Transform Infrared (FTIR) and Raman spectroscopy. The diazonium cation exhibits a distinct and strong absorption band corresponding to the N≡N stretching vibration, which is a key diagnostic marker. researchgate.netifremer.fr

| Technique | Functional Group | Characteristic Peak/Region (cm⁻¹) | Reference |

| FTIR | Diazonium (N≡N) | ~2270 | researchgate.net |

| Raman | Diazonium (N≡N) | 2285 - 2305 | ifremer.fr |

| This table displays characteristic spectroscopic peaks for the diazonium functional group. |

During subsequent reactions, such as electropolymerization, intermediates like cation radicals and dimeric species are formed. In situ UV-Visible (UV-Vis) spectroelectrochemistry has been instrumental in identifying these transient species. For instance, studies on the electrochemical oxidation of the parent amine have identified an N-phenyl-p-phenylenediamine type of intermediate, a head-to-tail dimer, which shows a characteristic absorption peak around 550 nm. ncku.edu.tw The formation of N-phenyl-quinonediimine as an initial product of oxidation has also been confirmed through these methods. squ.edu.om

The final polymer product, poly(4-aminodiphenylamine), is also characterized by a distinct UV-Vis absorption profile. The formation of a poly(4-aminodiphenylamine)/copper nanoparticle composite, for example, was monitored by the steady increase in absorbance at specific wavelengths. nih.gov

| Species | Technique | Characteristic Absorption λₘₐₓ (nm) | Reference |

| Dimer Intermediate | UV-Vis | ~550 | ncku.edu.tw |

| Polymer Composite | UV-Vis | 410 and >700 | nih.gov |

| This table shows the characteristic UV-Visible absorption maxima for an intermediate and a final product derived from 4-anilinobenzenediazonium reactions. |

FTIR and Raman spectroscopy are also used to analyze the structure of the final polymer products, confirming the prevalent formation of linear chains through specific coupling reactions, such as N-C10 coupling. acs.orgnih.gov

Structural Elucidation Techniques for Complex Derivatives and Polymers

Determining the precise structure and morphology of complex molecules and macromolecular structures derived from 4-anilinobenzenediazonium;hydrogen sulfate (B86663) requires a combination of advanced analytical techniques.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique used to confirm the elemental composition and chemical states of the resulting polymer films. In studies of poly(4-aminodiphenylamine), XPS data have demonstrated the existence of imine-like (=N-) bonding, providing direct evidence of polymer formation on the substrate. squ.edu.omresearchgate.net

While spectroscopy provides information on chemical bonds, microscopy techniques are employed to understand the larger-scale structure and surface morphology of polymer films. Atomic Force Microscopy (AFM), for example, has been used to characterize electrochemically synthesized poly(4-aminodiphenylamine) films. These studies have revealed a uniform and symmetrical fiber-like structure, providing insights into how the polymer chains assemble on a surface. squ.edu.omresearchgate.net

For oligomeric products formed during chemical oxidation, techniques like Gel Permeation Chromatography (GPC) are used to determine molecular weight distributions. Studies on the oxidation of 4-aminodiphenylamine have yielded semiconducting oligomers with weight-average molecular weights measured around 3700 Da. acs.orgnih.gov

Advanced Analytical Techniques for Reaction Monitoring and Kinetic Studies

Understanding the rate and mechanism of reactions involving 4-anilinobenzenediazonium salts is critical for controlling product formation. Advanced analytical methods allow for real-time monitoring and detailed kinetic analysis.

Cyclic Voltammetry (CV) is a primary electrochemical technique used to study the redox behavior of the parent amine, 4-aminodiphenylamine, and to probe the mechanism of its electropolymerization. utexas.edu CV scans show the potentials at which oxidation occurs, leading to the formation of a reactive radical cation. This initial step is followed by dimerization and polymer chain growth. By analyzing the changes in peak currents and potentials with subsequent scans, researchers can deduce the mechanism of polymer film deposition. squ.edu.omutexas.edu

In situ spectroscopic methods are often coupled with electrochemical techniques for more comprehensive monitoring. In situ UV-Vis spectroscopy allows for the simultaneous tracking of the concentration of electroactive species as the reaction progresses. This has been used to monitor the formation of poly(4-aminodiphenylamine) composites, where the rate of formation was determined by following the absorbance change over time. nih.gov Similarly, in situ FTIR spectroscopy can track the disappearance of the diazonium peak (around 2270 cm⁻¹) and the appearance of new peaks corresponding to the reaction products in real-time. nih.gov

These monitoring techniques provide the data necessary for detailed kinetic studies. For the formation of a poly(4-aminodiphenylamine)/copper nanocomposite, a kinetic analysis using UV-Vis data established a specific rate law. nih.gov

| Parameter | Value | Methodology | Reference |

| Reaction Order (vs. 4-ADPA) | First-order | UV-Vis Spectroscopy | nih.gov |

| Reaction Order (vs. CuSO₄) | Half-order | UV-Vis Spectroscopy | nih.gov |

| Rate Constant (k) | 8.98 × 10⁻³ mol⁻⁰.⁵ L⁰.⁵ s⁻¹ | UV-Vis Spectroscopy | nih.gov |

| This table presents the kinetic parameters for the formation of a poly(4-aminodiphenylamine)/copper nanoparticle composite. |

Future Directions and Emerging Research Areas

Exploration of Novel Catalytic Systems for Diazonium Chemistry

The development of reusable, highly active, and stable heterogeneous catalysts is a critical goal in chemical manufacturing. bohrium.com Aryl diazonium salts, including 4-anilinobenzenediazonium (B90863);hydrogen sulfate (B86663), are central to emerging strategies in catalyst design. mdpi.com Research is actively pursuing several innovative approaches to catalyst production that leverage the unique properties of diazonium chemistry. bohrium.comresearchgate.net

One major research thrust involves the immobilization of homogeneous catalysts onto solid supports. mdpi.com In this method, a surface is first functionalized with an organic layer via the electrochemical grafting of a diazonium salt. bohrium.commdpi.com This layer is designed with specific functional groups, such as amino (-NH₂) or carboxylic (-COOH) groups, which can then form strong covalent bonds (e.g., amide bonds) with a catalytic compound. mdpi.com This technique effectively transforms soluble, difficult-to-recover catalysts into stable, reusable heterogeneous systems. bohrium.commdpi.com The covalent link provided by the diazonium-derived layer is expected to confer superior stability compared to non-covalent immobilization methods. mdpi.com

Future research will likely focus on expanding the variety of catalysts that can be immobilized using this technique and assessing the long-term performance and stability of these diazonium-based catalysts under industrial conditions. mdpi.com

Table 1: Approaches in Diazonium-Based Catalyst Design

| Approach | Description | Key Research Focus |

|---|---|---|

| Catalyst Immobilization | An organic layer from a diazonium salt is grafted onto a support surface. This layer possesses functional groups that form covalent bonds with a catalyst. mdpi.com | Enhancing bond stability (amide, diazo, triazole), optimizing catalyst activity, and testing long-term performance. bohrium.commdpi.com |

| Wettability Modulation | Diazonium salt layers are used to alter the surface properties of a catalyst carrier, such as its wettability, to improve catalyst-reactant interactions. mdpi.comresearchgate.net | Tuning surface energy and hydrophobicity to control catalytic environments and improve reaction efficiency. researchgate.net |

| Direct Catalyst Transformation | The catalyst molecule itself is modified to include an amine group, which is then converted into a diazonium salt for direct grafting onto a support. bohrium.commdpi.com | Developing synthetic routes for transforming a wider range of complex catalysts into their corresponding diazonium salts. mdpi.com |

| Transition Metal Catalysis | Using aryl diazonium salts as highly reactive coupling partners in transition metal-catalyzed reactions (e.g., Pd-catalyzed Suzuki-Miyaura or Heck reactions). nih.gov | Developing milder, ligand-free reaction conditions and expanding the scope to complex molecule synthesis. nih.govsci-hub.se |

Furthermore, recent advancements have highlighted the potential of transition metal-catalyzed reactions that use aryl diazonium salts as versatile reagents. acs.org Their high reactivity allows cross-coupling reactions to proceed under milder conditions, often at lower temperatures and without the need for additional ligands, which is both energy-efficient and environmentally friendly. nih.gov The exploration of novel dual catalytic systems, such as palladium/eosin (B541160) Y or synergistic Pd/Ru photoredox systems, is expanding the toolkit for creating complex carbon-carbon and carbon-heteroatom bonds, essential for synthesizing advanced materials and pharmaceuticals. sci-hub.se

Design and Synthesis of Next-Generation Functional Materials

The ability of 4-anilinobenzenediazonium;hydrogen sulfate to covalently modify surfaces makes it an ideal building block for next-generation functional materials. numberanalytics.com Diazonium chemistry is being explored as a "molecular glue" to create materials with tailored properties for applications in electronics, energy storage, and protective coatings. mdpi.com

A significant area of research is the development of advanced coatings. By grafting specific functional molecules onto surfaces, diazonium salts can impart properties such as:

Enhanced Corrosion Resistance : Covalently attaching protective organic layers to metal surfaces significantly improves their durability. numberanalytics.com

Conductive Coatings : The functionalization of surfaces with conductive polymers or nanoparticles via diazonium chemistry is a key step in fabricating electrodes and sensors. numberanalytics.com

Adhesion Promotion : Diazonium salts can act as powerful primers to improve the adhesion of polymers to various substrates, including flexible electronics. mdpi.com

In the field of energy storage and conversion, surface modification of electrodes with diazonium salts can enhance the stability and efficiency of batteries and fuel cells. numberanalytics.com Similarly, functionalizing semiconductor surfaces can optimize their properties for more efficient solar cells. numberanalytics.com Research is also focused on using diazonium salts to modify 2D materials like graphene and MXenes (2D nitrides and carbides) to create high-performance components for supercapacitors and molecular electronic devices. nih.gov The formation of diazonium-terminated thin films allows for convenient and rapid surface modification on a wide range of materials, including glass and carbon electrodes, opening pathways for practical applications. chemrxiv.org

Table 2: Applications of Diazonium Salts in Functional Material Synthesis

| Application Area | Material/Component | Role of Diazonium Chemistry | Desired Outcome |

|---|---|---|---|

| Electronics | Flexible Electrodes | Serves as a molecular glue to bind conductive polymers to substrates. mdpi.com | Improved adhesion and durability of electronic components. mdpi.com |

| Energy Storage | Battery Electrodes, Supercapacitors | Modifies electrode surfaces to improve stability; functionalizes 2D materials like Ti₃C₂. numberanalytics.comnih.gov | Enhanced battery performance and super-capacitive properties. numberanalytics.comnih.gov |

| Energy Conversion | Solar Cells, Fuel Cells | Functionalizes semiconductor and catalyst surfaces to optimize optical and electrical properties. numberanalytics.com | Increased efficiency and catalyst durability. numberanalytics.com |

| Protective Coatings | Metal Surfaces | Covalently grafts protective organic layers onto metals. numberanalytics.com | Significant improvement in corrosion resistance. numberanalytics.com |

Expansion into Advanced Bio-Related and Interface Science Applications

The versatility of diazonium chemistry provides a powerful platform for innovation at the intersection of materials science and biology. springerprofessional.de The ability to introduce a wide range of functional groups onto the surfaces of biomaterials can be used to control their biological interactions, a crucial factor in the design of medical implants, tissue engineering scaffolds, and drug delivery systems. springerprofessional.deresearchgate.net

A major focus of emerging research is the surface modification of medical implants, such as those made from titanium and its alloys. researchgate.net While mechanically strong and corrosion-resistant, these materials are often biologically inert. researchgate.net By functionalizing their surfaces using diazonium salts, researchers can attach biomolecules that promote osseointegration (the direct bonding of bone to the implant), leading to more successful and longer-lasting implants. researchgate.net This surface engineering can also be used to create biocompatible surfaces that reduce the immune response to implanted devices. numberanalytics.com

In the realm of diagnostics, diazonium chemistry is instrumental in the development of advanced biosensors. springerprofessional.de The robust covalent attachment of bioreceptors (like DNA or enzymes) to sensor surfaces is critical for stability and sensitivity. nih.gov Aryldiazonium salts are used to create a stable, functional interface on various sensor materials, including gold, carbon, and even germanium, for detecting specific biological targets. springerprofessional.deresearchgate.net Future work will likely involve creating more complex, multi-functional sensor surfaces that incorporate antifouling moieties to improve performance in complex biological samples. springerprofessional.de The technology is also being applied in medicinal chemistry through its use in DNA-encoded chemical libraries (DEL), an efficient platform for discovering new drug candidates. nih.gov

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-anilinobenzenediazonium hydrogen sulfate, and how can purity be optimized?

- Methodology : The synthesis involves diazotization of 4-anilinobenzeneamine in acidic media (e.g., sulfuric acid), followed by stabilization with hydrogen sulfate ions. Key steps include:

- Maintaining low temperatures (0–5°C) during diazonium salt formation to prevent premature decomposition.

- Using excess sulfuric acid to stabilize the diazonium intermediate and minimize side reactions.

- Purification via recrystallization from aqueous ethanol to isolate the hydrogen sulfate salt .

- Purity Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and confirm final purity using elemental analysis and high-performance liquid chromatography (HPLC).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 4-anilinobenzenediazonium hydrogen sulfate?

- Spectroscopy :

- ¹H/¹³C-NMR : Assign proton environments (e.g., aromatic protons, NH groups) and confirm molecular structure .

- IR Spectroscopy : Identify key functional groups (e.g., S=O stretching in hydrogen sulfate at ~1050–1150 cm⁻¹, N=N stretching in diazonium at ~2100–2250 cm⁻¹) .

Q. How does temperature affect the stability of 4-anilinobenzenediazonium hydrogen sulfate?

- Thermal Analysis : Use differential scanning calorimetry (DSC) to detect phase transitions or decomposition events. For example, analogous diazonium salts exhibit exothermic decomposition above 100°C, necessitating storage at ≤4°C .

- Stability Testing : Conduct accelerated aging studies under controlled humidity and temperature to determine shelf-life parameters.

Advanced Research Questions

Q. What electrochemical applications are feasible for 4-anilinobenzenediazonium hydrogen sulfate, and how does its proton conductivity compare to other sulfates?

- Electrolyte Potential : While not directly studied, structurally related sulfates (e.g., CsHSO₄) demonstrate proton conductivity at elevated temperatures (>140°C) due to superprotonic phase transitions. Test conductivity via impedance spectroscopy under varying temperatures .

- Comparative Analysis : Compare activation energies and conductivity profiles with other sulfates (e.g., NaHSO₄) to assess suitability for fuel cell or electrolysis applications .

Q. How can researchers resolve contradictions in reported decomposition pathways of diazonium hydrogen sulfate derivatives?

- Data Triangulation : Combine thermogravimetric analysis (TGA), mass spectrometry (MS), and in-situ FTIR to track decomposition products (e.g., N₂ release, sulfonic acid formation).

- Contradiction Analysis : Compare results across solvents (e.g., aqueous vs. anhydrous conditions) and pH levels. For instance, acidic conditions may stabilize the diazonium group, while alkaline media accelerate hydrolysis .

Q. What role does 4-anilinobenzenediazonium hydrogen sulfate play in catalytic or photochemical reactions?

- Photolysis Studies : Expose the compound to UV-Vis light and monitor N₂ gas evolution (indicative of diazonium decomposition) using gas chromatography. Correlate with reaction yields in cross-coupling or aryl functionalization reactions.

- Catalytic Mechanisms : Investigate its use as a photoinitiator or electron-transfer mediator in polymer synthesis, leveraging the diazonium group’s redox activity .

Methodological Considerations

- Data Validation : Use multiple characterization techniques (e.g., XRD, NMR, HPLC) to confirm structural integrity and purity .

- Experimental Design : For electrochemical studies, standardize electrode preparation (e.g., Pt/C catalysts) and electrolyte composition to ensure reproducibility .

- Contradiction Management : Apply iterative testing (e.g., varying synthetic protocols) and peer-validation workflows to address inconsistent results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.